molecular formula C6H6N2S B2523633 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile CAS No. 1206980-07-5

2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile

Cat. No. B2523633
CAS RN: 1206980-07-5
M. Wt: 138.19
InChI Key: UHBCFVSAXWIXQY-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile , also known by its IUPAC name 2-(5-methyl-1H-1λ3-thiazol-2-yl)acetonitrile , is a chemical compound with the molecular formula C~6~H~7~N~2~S . It falls within the class of thiazole derivatives and exhibits interesting properties due to its thiazole ring structure. Thiazoles are known for their diverse biological activities and have been studied extensively in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile consists of a thiazole ring fused with an acetonitrile group. The thiazole ring contains a sulfur atom and a nitrogen atom, contributing to its unique properties. The presence of the nitrile functional group suggests potential reactivity and biological activity. Researchers often use spectroscopic techniques (such as NMR, IR, and mass spectrometry) to confirm the compound’s structure .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well-documented, we can infer potential reactivity based on its functional groups. The nitrile group may participate in nucleophilic addition reactions, and the thiazole ring could undergo substitution or cyclization reactions. Exploring its reactivity with various reagents and conditions would provide valuable insights .


Physical And Chemical Properties Analysis

  • Purity : 95%

Safety and Hazards

For safety considerations, always consult the Material Safety Data Sheet (MSDS) provided by the manufacturer. The compound’s MSDS can be found here . Proper handling, storage, and disposal practices are essential to minimize risks associated with chemical substances.

properties

IUPAC Name

2-(2-methyl-1,3-thiazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-8-4-6(9-5)2-3-7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBCFVSAXWIXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile

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